

5-Acetamido-2-bromopyridine as a building block in medicinal chemistry

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Compound of Interest

Compound Name: 5-Acetamido-2-bromopyridine

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An In-depth Technical Guide to **5-Acetamido-2-bromopyridine** as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetamido-2-bromopyridine, also known as N-(5-bromo-2-pyridinyl)acetamide, is a highly versatile heterocyclic building block that has become indispensable in modern medicinal chemistry. Its distinct structural features—a pyridine core, a reactive bromine atom at the 2-position, and an acetamido group at the 5-position—provide a unique platform for the synthesis of complex, biologically active molecules. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. The acetamido group, a common pharmacophoric element, can participate in crucial hydrogen bonding interactions with biological targets or serve as a synthetic handle for further functionalization. This guide provides a comprehensive overview of its synthesis, reactivity, and application in drug discovery, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and key coupling reactions are provided, alongside quantitative data on the activity of derivative compounds.

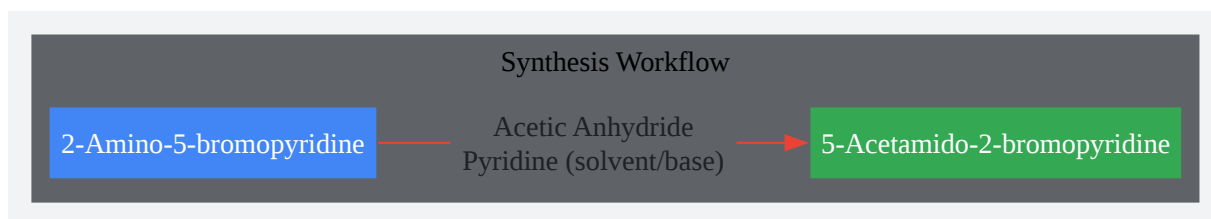
Physicochemical Properties

5-Acetamido-2-bromopyridine is a stable, solid compound under standard conditions. Its key properties are summarized below, providing essential data for reaction planning and characterization.

Property	Value	Reference
IUPAC Name	N-(5-bromopyridin-2-yl)acetamide	[1]
CAS Number	7169-97-3	[1]
Molecular Formula	C ₇ H ₇ BrN ₂ O	[2]
Molecular Weight	215.05 g/mol	[2]
Appearance	Solid	[1]
Melting Point	151-155 °C	[3]
PubChem CID	293097	[2]

Synthesis of 5-Acetamido-2-bromopyridine

The most direct and common synthesis of **5-Acetamido-2-bromopyridine** involves the acetylation of its corresponding amine precursor, 2-amino-5-bromopyridine. This transformation protects the amino group and provides the key acetamido moiety. Protecting the amino group via acetylation is a common strategy to control reactivity in subsequent steps, such as bromination of 2-aminopyridine to prevent over-bromination.[4][5]



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Caption: Synthesis of **5-Acetamido-2-bromopyridine** via acetylation.

Experimental Protocol: Acetylation of 2-Amino-5-bromopyridine

This protocol is adapted from established procedures for the acetylation of aminopyridines.[6]
[7]

Materials:

- 2-Amino-5-bromopyridine
- Acetic anhydride
- Pyridine (anhydrous)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for synthesis

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in pyridine.
- **Addition of Reagent:** Cool the solution in an ice bath and slowly add acetic anhydride (1.2-1.5 eq) dropwise while stirring.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 45-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
- **Quenching and Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.

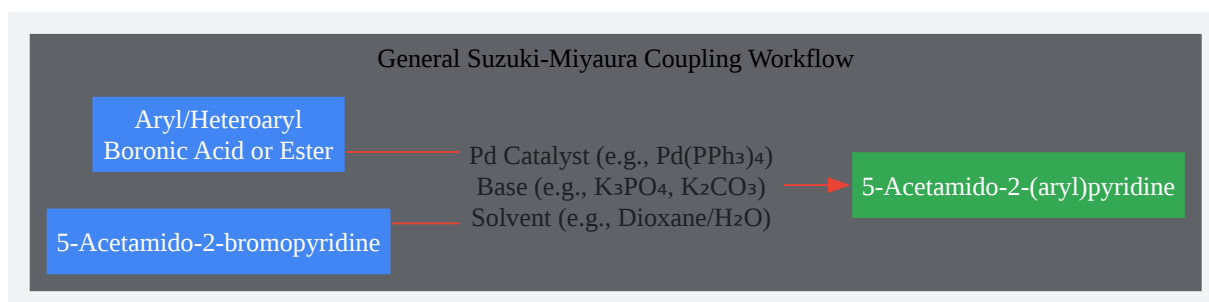
- Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
- Purification: To remove any acidic impurities, suspend the crude solid in a saturated sodium bicarbonate solution, stir for 30 minutes, filter, and wash with water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(5-bromopyridin-2-yl)acetamide.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling

The reactivity of the C-Br bond at the 2-position makes **5-Acetamido-2-bromopyridine** an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing the carbon-carbon and carbon-nitrogen bonds that form the core scaffolds of many therapeutic agents.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds by coupling an organoboron species with an organic halide.[9] For **5-Acetamido-2-bromopyridine**, this reaction enables the introduction of a wide variety of aryl and heteroaryl groups, which is critical for exploring structure-activity relationships (SAR) in drug candidates.



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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

This protocol is adapted from procedures for the Suzuki coupling of N-acetyl-bromopyridine derivatives.^[1]^[10]

Materials:

- **5-Acetamido-2-bromopyridine** (1.0 eq)
- Arylboronic acid (1.1-1.5 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
- Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
- 1,4-Dioxane and Water (typically a 4:1 ratio)
- Inert gas (Argon or Nitrogen)
- Schlenk flask or similar reaction vessel

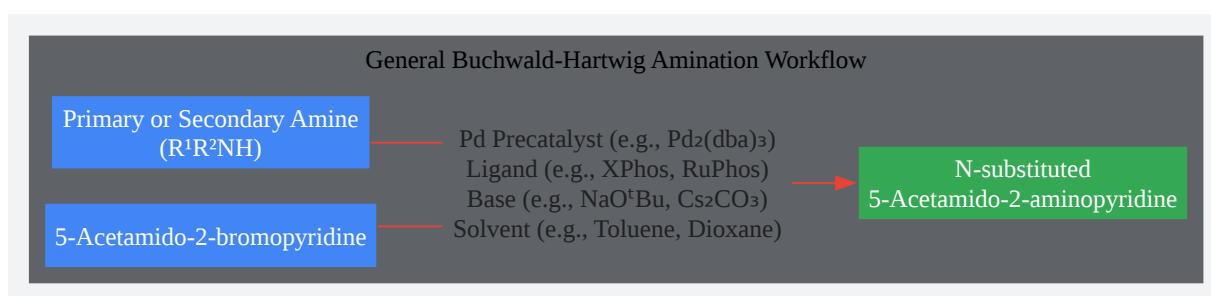
Procedure:

- **Reaction Setup:** To a Schlenk flask, add **5-Acetamido-2-bromopyridine**, the arylboronic acid, and the base (K₃PO₄).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- **Solvent and Catalyst Addition:** Add the degassed 1,4-dioxane and water solvent mixture, followed by the palladium catalyst [Pd(PPh₃)₄].^[1]
- **Reaction:** Heat the mixture to 85-95 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.^[1]
- **Work-up:** Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
- **Extraction:** Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-acetamidopyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, allowing the coupling of amines with aryl halides.^{[11][12]} This reaction is crucial for synthesizing diarylamines and N-aryl heterocycles, which are prevalent motifs in kinase inhibitors.



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Caption: General workflow for the Buchwald-Hartwig amination.

This is a general protocol based on established methods for coupling aryl bromides with amines.^{[13][14]}

Materials:

- **5-Acetamido-2-bromopyridine** (1.0 eq)
- Amine (1.2 eq)
- Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
- Phosphine ligand (e.g., XPhos, 2-4 mol%)
- Sodium tert-butoxide (NaO^tBu, 1.4 eq)
- Anhydrous, degassed toluene or 1,4-dioxane

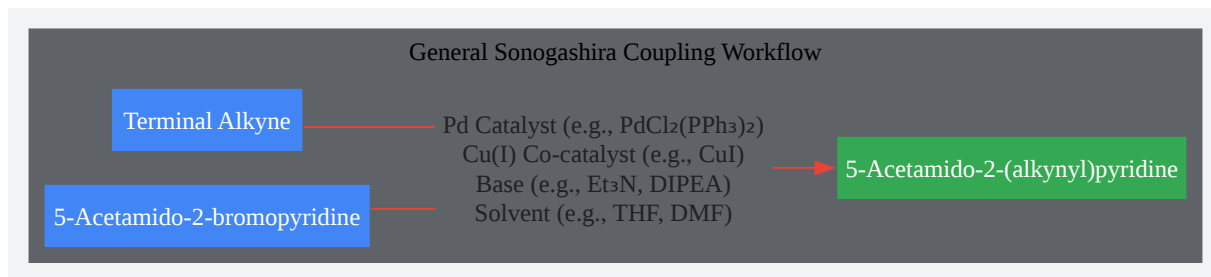
- Inert gas (Argon or Nitrogen)
- Schlenk tube or sealed reaction vial

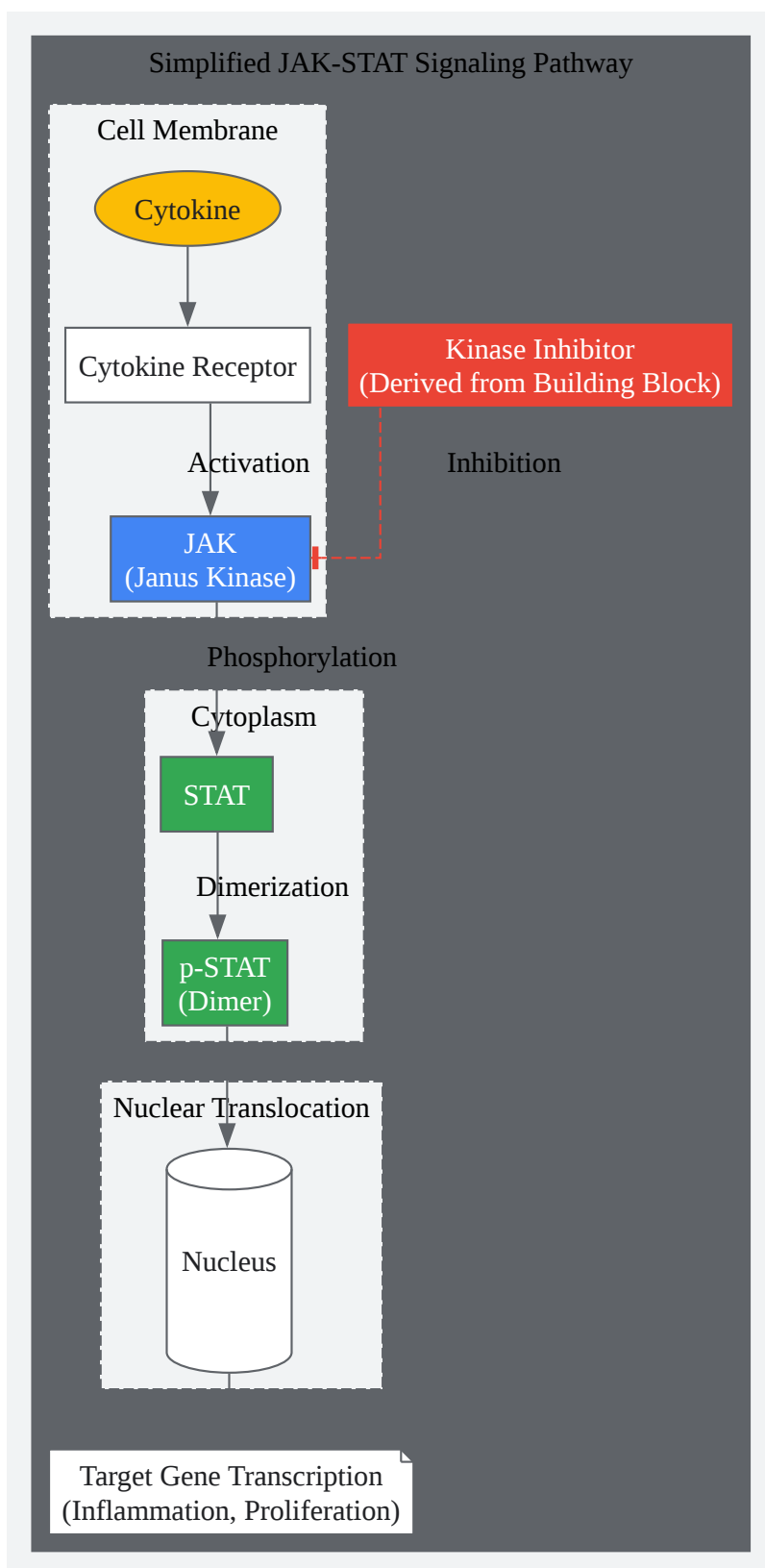
Procedure:

- Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and NaO^tBu to a Schlenk tube.
- Reagent Addition: Add **5-Acetamido-2-bromopyridine** and the amine.
- Solvent Addition: Add the anhydrous, degassed solvent via syringe.
- Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[\[13\]](#)
- Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
- Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[\[15\]](#)[\[16\]](#) These motifs are valuable in medicinal chemistry as rigid linkers or as precursors for constructing other heterocyclic systems.





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